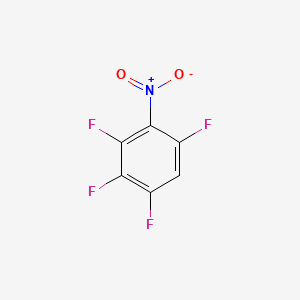

2,3,4,6-Tetrafluoronitrobenzene

Description

The exact mass of the compound 1,2,3,5-Tetrafluoro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,6-Tetrafluoronitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetrafluoronitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrafluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLCUAUNAWWSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075387 | |

| Record name | Benzene, 1,2,3,5-tetrafluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-41-0 | |

| Record name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrafluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrafluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRAFLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU82FD6B27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,3,4,6-Tetrafluoronitrobenzene

Introduction

2,3,4,6-Tetrafluoronitrobenzene is a highly versatile polyfluorinated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its chemical architecture, featuring a nitro group and four fluorine substituents on a benzene ring, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro group, combined with the inherent electronegativity of the fluorine atoms, profoundly activates the aromatic system towards attack by a wide array of nucleophiles. This predictable and high-yielding reactivity makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of drug discovery, agrochemicals, and advanced materials science.

This guide provides an in-depth exploration of the chemical properties, synthesis, core reactivity, and safe handling of 2,3,4,6-tetrafluoronitrobenzene. It is designed for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this powerful reagent. The narrative emphasizes the mechanistic principles that govern its reactivity and provides field-proven insights into its practical application.

Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. 2,3,4,6-Tetrafluoronitrobenzene is a yellow, oily liquid under standard conditions, characterized by its high density and stability when stored properly.

Physical and Chemical Data

The key physicochemical properties of 2,3,4,6-tetrafluoronitrobenzene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 314-41-0 | [1][2] |

| Molecular Formula | C₆HF₄NO₂ | [2] |

| Molecular Weight | 195.07 g/mol | [1] |

| Appearance | Yellow liquid / oil | [3] |

| Density | 1.511 g/mL at 25 °C | [3] |

| Boiling Point | 70-75 °C at 2.5 mbar | [3] |

| Refractive Index (n²⁰/D) | 1.464 | [3] |

| Stability | Stable under recommended storage conditions. | [3] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [3] |

| Combustibility | Combustible liquid. | [2] |

Spectroscopic Characterization

While comprehensive, peer-reviewed NMR spectral data for 2,3,4,6-tetrafluoronitrobenzene is not widely available in public databases, its structure allows for predictable characterization. The following describes the expected spectroscopic features and provides a standard protocol for data acquisition.

-

Mass Spectrometry (EI): The electron ionization mass spectrum provides definitive confirmation of the compound's mass. The molecular ion peak [M]⁺ is observed at m/z 195, corresponding to the molecular weight. A significant fragment is typically seen at m/z 149, resulting from the loss of the nitro group ([M - NO₂]⁺).[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single complex multiplet for the lone aromatic proton (H-5).

-

Predicted Chemical Shift (δ): This proton is flanked by two fluorine atoms (F-4, F-6) and is on a ring system bearing a strong electron-withdrawing nitro group. Its chemical shift is therefore expected to be significantly downfield, likely in the range of 7.5 - 8.5 ppm.

-

Predicted Multiplicity: The signal will appear as a triplet of triplets (tt) due to coupling with the ortho fluorine at C-6 (³JH-F) and the para fluorine at C-4 (⁵JH-F), with further smaller coupling to the meta fluorine at C-2.

-

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a critical tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift dispersion.

-

Predicted Chemical Shifts (δ): Four distinct signals are expected, one for each fluorine atom. The chemical shifts will be influenced by their position relative to the nitro group. Fluorines at C-2 and C-6 (ortho to -NO₂) will be the most deshielded (downfield), followed by the fluorine at C-4 (para to -NO₂), and finally the fluorine at C-3 (meta to -NO₂).

-

Predicted Multiplicity: The spectrum will display complex splitting patterns due to strong ³JF-F (ortho), ⁴JF-F (meta), and ⁵JF-F (para) homonuclear couplings, as well as heteronuclear couplings to the single proton. Running a ¹H-decoupled ¹⁹F NMR experiment would simplify the multiplets by removing the H-F couplings.

-

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons.

-

Predicted Chemical Shifts (δ): The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically very large (240-260 Hz). The carbon attached to the nitro group (C-1) will also be significantly downfield. The chemical shifts will be spread over the aromatic region, influenced by the substitution pattern.

-

This protocol outlines the steps for acquiring high-quality NMR data for 2,3,4,6-tetrafluoronitrobenzene.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3,4,6-tetrafluoronitrobenzene in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. Ensure the spectral width is sufficient to cover the aromatic region (e.g., 0-12 ppm).

-

Optimize shimming to obtain sharp, symmetrical peaks.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a standard ¹⁹F spectrum. A wide spectral width is necessary (e.g., +50 to -200 ppm, referenced to CFCl₃).

-

For simplified analysis, acquire a second spectrum using broadband proton decoupling to remove H-F coupling.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a spectrum with broadband proton decoupling (e.g., using a zgpg30 pulse sequence).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2-5 seconds will be required due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

-

Synthesis of 2,3,4,6-Tetrafluoronitrobenzene

The most direct and common synthesis of this compound is through the electrophilic nitration of the readily available precursor, 1,2,3,5-tetrafluorobenzene.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The combination of concentrated nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This potent electrophile is then attacked by the electron-rich π-system of the 1,2,3,5-tetrafluorobenzene ring. The position of nitration is directed by the existing fluorine substituents.

Experimental Protocol: Nitration of 1,2,3,5-Tetrafluorobenzene

This protocol describes a laboratory-scale synthesis adapted from established procedures.[3]

-

Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.0 equivalent) to pre-cooled (0 °C) concentrated sulfuric acid (e.g., 3-4 volumes relative to the fluorobenzene). Maintain cooling in an ice/water bath during this addition.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1,2,3,5-tetrafluorobenzene (1.0 equivalent) in concentrated sulfuric acid. Cool this solution to 0-5 °C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,2,3,5-tetrafluorobenzene.

-

Causality: The temperature must be rigorously controlled between 0 °C and 10 °C. Higher temperatures can lead to the formation of dinitrated byproducts and increase the risk of an uncontrolled exotherm. The slow, dropwise addition is crucial for maintaining this temperature control.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or GC-MS by carefully quenching a small aliquot in ice water and extracting with a solvent like dichloromethane.

-

Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice. This will quench the reaction and precipitate the organic product.

-

Extraction & Purification:

-

Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) two to three times.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil.

-

-

Final Purification: For high purity, the resulting oil can be distilled under reduced pressure (e.g., 70-75 °C at 2.5 mbar).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3,4,6-Tetrafluoronitrobenzene.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of 2,3,4,6-tetrafluoronitrobenzene is dominated by the nucleophilic aromatic substitution (SₙAr) mechanism. The strong -I and -M effects of the nitro group, combined with the inductive withdrawal of the four fluorine atoms, create a significantly electron-deficient (electrophilic) aromatic ring that is highly susceptible to attack by nucleophiles.

The SₙAr Mechanism: A Self-Validating System

The SₙAr reaction is a two-step addition-elimination process. The predictability of this mechanism makes it a trustworthy and reliable synthetic tool.

-

Step 1 (Addition): The nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This attack is the rate-determining step of the reaction.[4] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer intermediate. The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization.

-

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a fluoride ion. Fluorine is an excellent leaving group in SₙAr reactions, a consequence of the high polarization of the C-F bond which makes the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack.[5]

Regioselectivity

The nitro group strongly activates the positions ortho (C2, C6) and para (C4) to it. Therefore, nucleophilic attack on 2,3,4,6-tetrafluoronitrobenzene will preferentially occur at the C-2, C-4, or C-6 positions. The precise site of initial substitution can be influenced by the nature of the nucleophile and reaction conditions, but the para position (C-4) is often highly favored due to a combination of strong electronic activation and reduced steric hindrance compared to the ortho positions.

Caption: The two-step Addition-Elimination SₙAr mechanism. Note: A real image of the chemical structures would replace the placeholders in a final document.

Sequential Substitution Reactions

A key feature of polyfluoroaromatic compounds is their ability to undergo multiple, sequential SₙAr reactions. After the first fluorine atom is displaced, the resulting product is often still activated enough for a second substitution to occur, typically at a different activated position. This allows for the controlled, stepwise introduction of different functional groups onto the aromatic ring, a powerful strategy for building molecular complexity.

-

First Substitution: React 2,3,4,6-tetrafluoronitrobenzene (1.0 eq) with the first nucleophile (Nu¹⁻, ~1.0-1.1 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or THF) at an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

-

Isolation: Upon completion, isolate and purify the monosubstituted intermediate product. This step is crucial to prevent statistical mixtures from forming in the next step.

-

Second Substitution: Subject the purified intermediate to a second SₙAr reaction with a different nucleophile (Nu²⁻, ~1.0-1.1 eq). Reaction conditions may need to be adjusted (e.g., higher temperature) as the ring is now slightly less activated than the starting material.

-

Final Product: Isolate and purify the final disubstituted product.

Caption: Logical workflow for a sequential SₙAr reaction.

Applications in Drug Discovery and Development

Polyfluorinated nitroaromatics are foundational building blocks in medicinal chemistry. The SₙAr reaction provides a reliable method for linking aromatic cores to various pharmacophoric groups, particularly those containing nitrogen, oxygen, or sulfur.

-

Scaffold Decoration: 2,3,4,6-Tetrafluoronitrobenzene can be used as a central scaffold, with its fluorine atoms sequentially replaced by different functional groups to rapidly generate libraries of diverse compounds for high-throughput screening.[6]

-

Synthesis of Heterocycles: The products of SₙAr reactions are often precursors to complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, reaction with a dinucleophile can lead to ring-closing reactions to form novel heterocyclic structures.

-

Bioorthogonal Chemistry: The principles of SₙAr can be applied in more advanced contexts, such as bioconjugation, where the high reactivity and specificity of the reaction are advantageous.

Safety and Handling

2,3,4,6-Tetrafluoronitrobenzene is a reactive chemical that requires careful handling to ensure laboratory safety. It is classified as a combustible liquid and an irritant.

GHS Hazard Information

| Hazard Class | Category | Statement | Pictogram |

| Flammable Liquids | 4 | H227 - Combustible liquid | None |

| Skin Irritation | 2 | H315 - Causes skin irritation | GHS07 |

| Eye Irritation | 2A | H319 - Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation | GHS07 |

(Source: SynQuest Laboratories SDS)[2]

Recommended Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[2] Prevent contact with incompatible materials such as strong bases and strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the material to enter drains.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2,3,4,6-Tetrafluoronitrobenzene. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 11, 2026, from [Link]

- Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666. (A representative review on the topic, URL points to a general search as direct access may be paywalled).

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

G. L. Tolstykh, et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(7), 841-852. (A representative review on the topic, URL points to a general search as direct access may be paywalled). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 1,2,3,5-Tetrafluoro-4-nitrobenzene | C6HF4NO2 | CID 67566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetrafluoronitrobenzene

This guide provides a comprehensive overview of the synthetic pathways leading to 2,3,4,6-Tetrafluoronitrobenzene, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for the preparation of this highly functionalized fluoroaromatic compound.

Introduction: The Significance of 2,3,4,6-Tetrafluoronitrobenzene

Polyfluorinated aromatic compounds are cornerstones of modern medicinal and agricultural chemistry. The introduction of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3,4,6-Tetrafluoronitrobenzene is a valuable building block, offering multiple reactive sites for further functionalization. The electron-withdrawing nature of both the fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for synthesizing complex molecular architectures.

Primary Synthetic Strategies

The synthesis of 2,3,4,6-Tetrafluoronitrobenzene can be approached via two principal strategies, each with its own set of advantages and mechanistic considerations:

-

Pathway A: Regioselective nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated precursor, such as pentafluoronitrobenzene.

-

Pathway B: Direct nitration of the corresponding tetrafluorinated arene, 1,2,3,5-tetrafluorobenzene.

This guide will explore the intricacies of both pathways, providing a rationale for procedural choices and a detailed look at the underlying chemical transformations.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) on Pentafluoronitrobenzene

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings.[1] In highly fluorinated systems, the strong inductive effect of the fluorine atoms renders the ring susceptible to attack by nucleophiles.[2] The nitro group in pentafluoronitrobenzene is a potent activating group, further facilitating this transformation by stabilizing the negatively charged intermediate.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the primary driver of the reaction rate.[3]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion.

The key to synthesizing 2,3,4,6-Tetrafluoronitrobenzene from pentafluoronitrobenzene is to achieve regioselective substitution at the C-5 position. The nitro group strongly directs incoming nucleophiles to the para position (C-4) and, to a lesser extent, the ortho positions (C-2, C-6). Substitution at the meta position (C-5) is electronically disfavored. Therefore, a direct substitution of the C-5 fluorine is not a straightforward approach.

A more viable strategy involves a substitution at the electronically favored para position, followed by subsequent chemical transformations. For instance, a hydroxyl group can be introduced via reaction with an inorganic base, which is then removed in a later step.

Conceptual Experimental Workflow

While a direct one-step synthesis is challenging, a multi-step sequence starting from a related precursor like 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is conceivable, involving nitration and subsequent decarboxylation.[4] A more direct, albeit less common, approach would involve a regioselective reduction or displacement that is not well-documented for this specific isomer.

The visualization below outlines a conceptual workflow based on the principles of SNAr on polyfluoroarenes.

Caption: Conceptual SNAr pathway for modifying pentafluoronitrobenzene.

Pathway B: Direct Nitration of 1,2,3,5-Tetrafluorobenzene

A more direct and commonly employed strategy for synthesizing nitroaromatics is the electrophilic nitration of a suitable precursor. In this case, 1,2,3,5-tetrafluorobenzene serves as the starting material. The regiochemical outcome of the reaction is dictated by the directing effects of the four fluorine substituents.

Mechanistic Principles and Regioselectivity

Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. However, in a polysubstituted ring like 1,2,3,5-tetrafluorobenzene, the cumulative electronic and steric effects determine the position of nitration. The available positions for substitution are C-4 and C-6.

-

Position C-4: This position is ortho to two fluorine atoms (at C-3 and C-5) and para to one (at C-1).

-

Position C-6: This position is ortho to two fluorine atoms (at C-1 and C-5) and meta to one (at C-3).

The formation of the sigma complex (Wheland intermediate) is most stabilized when the positive charge can be delocalized onto the carbons bearing the fluorine atoms. Attack at the C-6 position is generally favored as it leads to a more stable intermediate, resulting in the desired 2,3,4,6-Tetrafluoronitrobenzene product.

Experimental Protocol: Nitration

The nitration of polyfluoroarenes typically requires strong nitrating agents due to the deactivating nature of the fluorine atoms. A common and effective method involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3,5-Tetrafluorobenzene | 150.08 | 15.0 g | 0.10 |

| Fuming Nitric Acid (99%) | 63.01 | 15 mL | ~0.36 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 45 mL | ~0.83 |

Procedure:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 45 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add 15 mL of fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of Substrate: Once the nitrating mixture has cooled back to 0-5 °C, add 15.0 g of 1,2,3,5-tetrafluorobenzene dropwise over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will separate as an oil or solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water (2 x 50 mL), followed by 5% sodium bicarbonate solution (2 x 50 mL), and finally brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude 2,3,4,6-Tetrafluoronitrobenzene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

This procedure is based on established methods for the nitration of deactivated aromatic compounds.[5]

Visualization of the Nitration Pathway

Caption: Direct nitration of 1,2,3,5-tetrafluorobenzene.

Conclusion

The synthesis of 2,3,4,6-Tetrafluoronitrobenzene is most practically achieved through the direct electrophilic nitration of 1,2,3,5-tetrafluorobenzene. This pathway offers a straightforward and regioselective route to the desired product. While SNAr reactions are fundamentally important in the chemistry of polyfluoroarenes, their application for the direct synthesis of this specific isomer from pentafluoronitrobenzene is mechanistically challenging due to directing group effects. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and utilize this valuable chemical intermediate in their research and development endeavors.

References

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016).

- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. (2020). Chemistry Stack Exchange.

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Ossila.

- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

- Synthesis of 2,3,4-Trichloronitrobenzene. PrepChem.com.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ossila.com [ossila.com]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2,3,4,6-Tetrafluoronitrobenzene (CAS 314-41-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,3,4,6-Tetrafluoronitrobenzene, a highly functionalized aromatic compound, has emerged as a valuable building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms and a nitro group, render it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. As a senior application scientist, the insights provided herein are grounded in established chemical principles and supported by available literature, aiming to empower researchers in their endeavors to leverage this potent synthon.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 2,3,4,6-Tetrafluoronitrobenzene

| Property | Value | Reference |

| CAS Number | 314-41-0 | [1] |

| Molecular Formula | C₆HF₄NO₂ | [2] |

| Molecular Weight | 195.07 g/mol | [2] |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 78-79 °C at 20 mmHg | [3] |

| Melting Point | -5 °C | [3] |

| Density | 1.511 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.464 | [3] |

| Flash Point | 160 °F | [3] |

| Solubility | Insoluble in water. | [4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a single resonance for the aromatic proton. Due to the strong electron-withdrawing effects of the four fluorine atoms and the nitro group, this proton will be significantly deshielded, likely appearing as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to coupling with the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. Six distinct resonances are expected for the aromatic carbons. The carbons directly attached to fluorine atoms will appear as doublets with large one-bond C-F coupling constants. The carbon bearing the nitro group will also be significantly deshielded. The interpretation of the spectrum will be aided by the distinct coupling patterns and chemical shifts characteristic of fluorinated nitroaromatics.[4][5]

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to display four distinct resonances, each corresponding to a unique fluorine environment. The chemical shifts and coupling patterns (J-coupling between fluorine atoms) will be indicative of their positions on the aromatic ring relative to each other and the nitro group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively).[6] Additional strong bands will be present in the 1000-1400 cm⁻¹ region, characteristic of C-F stretching vibrations. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 195. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the tetrafluorobenzene ring.[7]

Synthesis and Purification

Conceptual Synthesis Workflow

Sources

A Comprehensive Guide to the Structural Elucidation of 2,3,4,6-Tetrafluoronitrobenzene

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, multi-technique approach to the definitive structure elucidation of 2,3,4,6-tetrafluoronitrobenzene (C₆HF₄NO₂). As a highly functionalized aromatic compound, its precise structural confirmation is paramount for its application in synthetic chemistry, materials science, and as a building block in pharmaceutical development. This document moves beyond a simple recitation of data, focusing on the strategic integration of Mass Spectrometry, multinuclear NMR Spectroscopy (¹H, ¹⁹F, ¹³C), and Vibrational Spectroscopy (IR/Raman). We emphasize the causality behind experimental choices and the synergistic interpretation of data to build an unassailable structural proof, embodying the principles of expertise, authoritativeness, and trustworthiness required in modern chemical research.

Introduction and Strategic Overview

2,3,4,6-Tetrafluoronitrobenzene is a substituted aromatic compound where the electronic landscape of the benzene ring is significantly perturbed by five substituents: four strongly electronegative fluorine atoms and a powerful electron-withdrawing nitro group. This dense functionalization makes it a valuable, reactive intermediate but also presents a unique challenge for structural verification. The single proton and the four distinct fluorine environments create a complex web of spectroscopic correlations that must be carefully unraveled.

Our approach is systematic. We first establish the molecular mass and elemental formula. Subsequently, we map the ¹H, ¹⁹F, and ¹³C environments and their connectivity through the intricate patterns of spin-spin coupling. Finally, we confirm the presence of key functional groups through their characteristic vibrational modes.

Safety and Handling

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. 2,3,4,6-Tetrafluoronitrobenzene is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Core Handling Protocols:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[2][3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[2][4]

-

Spills: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5][6]

Mass Spectrometry: Confirming the Molecular Formula

Causality: The first step in any structure elucidation is to confirm the molecular weight and, by extension, the elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to distinguish between isobaric formulas. Electron Ionization (EI) is a robust method for volatile, thermally stable compounds like this, and its fragmentation patterns offer initial structural clues.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230 °C.

-

Expected Data & Interpretation

The molecular formula C₆HF₄NO₂ has a nominal mass of 195 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) and characteristic fragmentation patterns resulting from the loss of the nitro group and fluorine atoms.

| Predicted m/z | Proposed Fragment | Interpretation |

| 195 | [C₆HF₄NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₆HF₄O]⁺ | Loss of ·NO |

| 149 | [C₆HF₄]⁺ | Loss of ·NO₂. This is often a very significant peak for nitroaromatics.[7] |

| 130 | [C₆H F₃]⁺ | Loss of ·NO₂ and F· |

| 75 | [C₃HF₂]⁺ | Cleavage of the aromatic ring |

The presence of the peak at m/z 195 immediately confirms the molecular weight. The significant loss of 46 amu (NO₂) is a hallmark of nitrobenzene derivatives and provides strong evidence for the presence of this functional group.[7]

Multinuclear NMR Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy provides the most detailed map of the molecular structure. For 2,3,4,6-tetrafluoronitrobenzene, a combined analysis of ¹H, ¹⁹F, and ¹³C NMR is essential to assign every atom's position.

¹H NMR Spectroscopy: Locating the Lone Proton

Causality: With only one proton on the aromatic ring, the ¹H NMR spectrum will be simple in terms of the number of signals but information-rich due to coupling with adjacent fluorine atoms. Its chemical shift is dictated by the surrounding electron-withdrawing groups.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

A single resonance is expected for the proton at the C-5 position (H-5). This proton is flanked by two fluorine atoms (F-4, F-6) and is on a ring with a strongly de-shielding nitro group. Therefore, its chemical shift will be significantly downfield, likely in the range of 7.5-8.5 ppm.

The signal will exhibit a complex splitting pattern due to coupling to the neighboring fluorine atoms. It will be split by F-4 (ortho coupling) and F-6 (ortho coupling). The magnitudes of J(H,F) couplings are typically in the range of 6-10 Hz for ortho relationships. This should result in a triplet of doublets (td) or a complex multiplet.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.8 - 8.2 | Triplet of Doublets (td) | ³J(H5-F4) ≈ 8-10 Hz, ³J(H5-F6) ≈ 6-8 Hz, ⁵J(H5-F2) ≈ 1-2 Hz |

¹⁹F NMR Spectroscopy: The Definitive Fingerprint

Causality: ¹⁹F NMR is exceptionally powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which makes spectral overlap less likely.[8] The four fluorine atoms in the molecule are chemically distinct, and thus four unique signals are expected. Their chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide a definitive map of the fluorine substitution pattern.

-

Sample and Spectrometer: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters (Proton Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling.

-

Spectral Width: ~100 ppm (-80 to -180 ppm is a typical range for fluoroaromatics relative to CFCl₃).

-

Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal reference like C₆F₆ (δ ≈ -163 ppm) can be used.[9]

-

-

Acquisition Parameters (Proton Coupled): Run a second experiment without proton decoupling to observe J(F,H) couplings.

Four distinct signals are expected. The chemical shifts are influenced by the -NO₂ group and their relative positions. F-2 and F-6, being ortho to the nitro group, will be the most downfield (least negative). F-4, being para, will also be downfield. F-3, being meta, will be the most upfield (most negative).

The coupling patterns are key:

-

F-2: Coupled to F-3 (ortho, ³J ≈ 20 Hz), F-6 (para, ⁵J ≈ 5-15 Hz), and F-4 (meta, ⁴J ≈ 2-5 Hz).

-

F-3: Coupled to F-2 (ortho, ³J ≈ 20 Hz) and F-4 (ortho, ³J ≈ 20 Hz).

-

F-4: Coupled to F-3 (ortho, ³J ≈ 20 Hz), H-5 (ortho, ³J ≈ 8-10 Hz), and F-2 (meta, ⁴J ≈ 2-5 Hz).

-

F-6: Coupled to H-5 (ortho, ³J ≈ 6-8 Hz), F-2 (para, ⁵J ≈ 5-15 Hz).

| Fluorine | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity (Proton Coupled) | Key Couplings (J in Hz) |

| F-2 | -90 to -110 | ddd | ³J(F2-F3), ⁴J(F2-F4), ⁵J(F2-F6) |

| F-3 | -140 to -160 | dd | ³J(F3-F2), ³J(F3-F4) |

| F-4 | -120 to -140 | ddd | ³J(F4-F3), ³J(F4-H5), ⁴J(F4-F2) |

| F-6 | -95 to -115 | ddd | ³J(F6-H5), ⁵J(F6-F2) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality: ¹³C NMR confirms the presence of six unique carbon environments. The most powerful feature in this case is the observation of large, one-bond carbon-fluorine couplings (¹J(C,F)), which definitively identifies the fluorinated carbons.

-

Sample and Spectrometer: Use the same sample and spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more for good signal-to-noise.

-

Six resonances are expected. The carbon attached to the nitro group (C-1) will be in the typical aromatic range but may be broadened. The carbon attached to hydrogen (C-5) will appear as a singlet in the proton-decoupled spectrum. The four carbons attached to fluorine (C-2, C-3, C-4, C-6) will each be split into a large doublet due to one-bond coupling with fluorine (¹J(C,F) ≈ 240-270 Hz). These doublets may be further split by smaller two- and three-bond couplings to other fluorine atoms.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted ¹J(C,F) (Hz) |

| C-1 | 145 - 155 | Singlet (broad) | - |

| C-2 | 140 - 150 | Doublet (d) | ~250 |

| C-3 | 135 - 145 | Doublet (d) | ~250 |

| C-4 | 140 - 150 | Doublet (d) | ~250 |

| C-5 | 110 - 120 | Singlet (s) | - |

| C-6 | 140 - 150 | Doublet (d) | ~250 |

Vibrational Spectroscopy: Functional Group Confirmation

Causality: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for rapidly confirming the presence of key functional groups, such as the nitro (NO₂) and carbon-fluorine (C-F) bonds.

Experimental Protocol: ATR-IR and FT-Raman

-

FT-IR: A single drop of the neat liquid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. A spectrum is collected from 4000 to 400 cm⁻¹.

-

FT-Raman: The liquid sample is placed in a small glass vial and analyzed using a 1064 nm laser excitation source.

Expected Data & Interpretation

The spectra will be dominated by strong absorptions corresponding to the NO₂ and C-F stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | IR/Raman | Weak |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR | Very Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | IR | Very Strong |

| Aromatic C=C Stretches | 1450 - 1620 | IR/Raman | Medium-Strong |

| C-F Stretches | 1100 - 1350 | IR | Very Strong |

The presence of very strong bands in the 1540 cm⁻¹ and 1350 cm⁻¹ regions is definitive proof of the nitro group.[10] The complex, strong absorptions in the 1100-1350 cm⁻¹ region confirm the presence of multiple C-F bonds.

Integrated Analysis and Visualization

The Logic of Elucidation

The workflow diagram below illustrates the logical progression from establishing the basic formula to mapping the complete atomic connectivity.

Caption: Workflow for the structure elucidation of 2,3,4,6-Tetrafluoronitrobenzene.

Molecular Structure and Key NMR Couplings

Visualizing the structure and the key through-bond interactions that define it is crucial for a complete understanding.

Caption: Structure of 2,3,4,6-Tetrafluoronitrobenzene with key NMR couplings.

Conclusion

The structural elucidation of 2,3,4,6-tetrafluoronitrobenzene is a clear example of modern analytical chemistry, requiring a synergistic and logical approach. By combining the foundational data from mass spectrometry with the detailed connectivity map from multinuclear NMR and the functional group confirmation from vibrational spectroscopy, an unambiguous and robust structural assignment is achieved. This self-validating system of experiments ensures the high degree of certainty required by researchers, scientists, and drug development professionals.

References

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

PubChem. 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

-

PubChem. p-Fluoronitrobenzene. Retrieved from [Link]

- Google Patents. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.

-

University of California, Santa Barbara. 19F NMR Reference Standards. Retrieved from [Link]

-

University of Ottawa. 19Fluorine NMR. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet. Retrieved from [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. Computational 19F NMR. 2. Organic Compounds. Retrieved from [Link]

- Google Patents. CN116836060A - A kind of preparation method of 2,3,4-trifluoronitrobenzene.

-

PubChem. 2,3,4,5-Tetrachloronitrobenzene. Retrieved from [Link]

-

PubChem. 2,3,4-Trichloronitrobenzene. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Retrieved from [Link]

- Google Patents. CN102863340B - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.

-

YouTube. NMR Spectroscopy. Retrieved from [Link]

-

EPP Ltd. Quantitative NMR. Retrieved from [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE.... Retrieved from [Link]

-

YouTube. Raman Spectra of CCl4 and CHCl3. Retrieved from [Link]

-

NIST WebBook. Benzene, 1,2,3,4-tetrachloro-5-nitro-. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2,3,4-Trichloronitrobenzene. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,3,4,6-TETRAFLUORONITROBENZENE | 314-41-0 [chemicalbook.com]

- 5. 2,3,5,6-TETRACHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. m.youtube.com [m.youtube.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. colorado.edu [colorado.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2,3,5-Tetrafluoro-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1,2,3,5-Tetrafluoro-4-nitrobenzene (CAS No. 314-41-0), a critical fluorinated building block in modern organic synthesis. We will delve into its precise chemical identification, physicochemical properties, established synthesis protocols, and core reactivity principles. The primary focus will be on its utility in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its application in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Nomenclature and Chemical Identification

While commonly referred to by the synonym 2,3,4,6-Tetrafluoronitrobenzene, the preferred IUPAC name for this compound is 1,2,3,5-Tetrafluoro-4-nitrobenzene .[1][2] This nomenclature is determined by IUPAC rules which prioritize the lowest possible locant numbering for the substituents on the benzene ring.

Physicochemical and Spectroscopic Properties

1,2,3,5-Tetrafluoro-4-nitrobenzene is typically a yellow liquid under standard conditions.[3][6] Its high degree of fluorination and the presence of the electron-withdrawing nitro group dictate its physical and chemical characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Boiling Point | 219.0 ± 35.0 °C at 760 mmHg | [5] |

| Melting Point | -5 °C | [5] |

| Flash Point | 71.1 °C | [5] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [5] |

| LogP | 1.24 | [5] |

The spectroscopic data for this compound are consistent with its structure, providing clear markers for its identification and purity assessment. The ¹⁹F NMR spectrum is particularly informative, showing distinct signals for the four non-equivalent fluorine atoms. The IR spectrum will exhibit strong absorption bands characteristic of C-F bonds and the N-O stretching of the nitro group. Mass spectrometry will show a clear molecular ion peak corresponding to its exact mass of 194.9943 g/mol .[5]

Synthesis Methodology

The synthesis of 1,2,3,5-Tetrafluoro-4-nitrobenzene is typically achieved through the nitration of 1,2,3,5-tetrafluorobenzene. This electrophilic aromatic substitution reaction requires strong nitrating agents due to the deactivating effect of the fluorine atoms on the aromatic ring.

Representative Laboratory Protocol: Nitration of 1,2,3,5-Tetrafluorobenzene

This protocol is a generalized procedure based on standard nitration methods for deactivated aromatic systems.

Step 1: Preparation of the Nitrating Mixture In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. The addition should be done cautiously to control the exothermic reaction.

Step 2: Nitration Reaction Slowly add 1,2,3,5-tetrafluorobenzene to the chilled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10-15 °C.

Step 3: Reaction Monitoring and Work-up After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

Step 4: Extraction and Purification The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 5: Final Purification The resulting crude product is purified by vacuum distillation to yield the final yellow, oily product with high purity.[6]

Causality in Synthesis: The use of a strong acid mixture (H₂SO₄/HNO₃) is critical. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing and deactivating nature of the four fluorine substituents on the benzene ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,2,3,5-Tetrafluoro-4-nitrobenzene.

Chemical Reactivity and Mechanistic Insights

The dominant reaction pathway for 1,2,3,5-tetrafluoro-4-nitrobenzene is Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing capabilities of the nitro group and the fluorine atoms make the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.[7]

Regioselectivity in SNAr Reactions

In this molecule, the fluorine atom at the C4 position (para to the nitro group) is the most activated site for nucleophilic attack. This pronounced regioselectivity is a result of two key electronic factors:

-

Nitro Group Activation: The nitro group is a potent activating group for SNAr reactions. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions.

-

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step.

Attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group, providing significant resonance stabilization. This makes the transition state for para-substitution much lower in energy compared to attack at other positions.[8]

SNAr Mechanism Diagram

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Note: The DOT script above is a template. A chemical drawing program is required to generate the images for the molecular structures to be embedded in a final document.

Applications in Research and Drug Development

1,2,3,5-Tetrafluoro-4-nitrobenzene is not an end-product but a high-value intermediate. Its predictable regioselectivity makes it a powerful tool for introducing a substituted tetrafluorophenyl moiety into a target molecule.

-

Medicinal Chemistry: This compound is a key building block for synthesizing complex molecules with potential therapeutic applications. The fluorinated aromatic ring can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or sulfonylation.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of polyfluorinated groups can enhance the efficacy and environmental persistence of herbicides and pesticides.[9]

-

Materials Science: It serves as a precursor for creating fluorinated polymers and liquid crystals, leveraging the unique electronic and physical properties conferred by fluorine atoms.[10]

-

"Click" Chemistry: The azide derivative, formed by substituting the C4 fluorine with an azide nucleophile, is a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient construction of complex molecular architectures.[11]

Safety, Handling, and Storage

1,2,3,5-Tetrafluoro-4-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as a combustible liquid. It causes skin and serious eye irritation and may cause respiratory irritation.[4] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Handling: Avoid breathing fumes, mist, or vapors.[4] Keep away from heat, sparks, open flames, and other ignition sources.[4] Wash skin thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

1,2,3,5-Tetrafluoro-4-nitrobenzene is a cornerstone reagent for chemists in pharmaceutical and materials science. Its well-defined structure, predictable SNAr reactivity, and the valuable properties of the polyfluorinated ring make it an indispensable building block. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond.

References

-

1,2,3,5-Tetrafluoro-4-nitrobenzene | CAS#:314-41-0 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

1,2,3,5-Tetrafluoro-4-nitrobenzene | C6HF4NO2 | CID 67566. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Benzene, 1,2,3,5-tetrafluoro-4-nitro- - Substance Details. (n.d.). US EPA. Retrieved January 11, 2026, from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). Molecules. Retrieved January 11, 2026, from [Link]

-

In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020, July 16). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1,2,3,5-Tetrafluoro-4-nitrobenzene | C6HF4NO2 | CID 67566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2,3,4,6-TETRAFLUORONITROBENZENE CAS#: 314-41-0 [amp.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1,2,3,5-Tetrafluoro-4-nitrobenzene | CAS#:314-41-0 | Chemsrc [chemsrc.com]

- 6. 2,3,4,6-TETRAFLUORONITROBENZENE | 314-41-0 [chemicalbook.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3,4,6-Tetrafluoronitrobenzene molecular weight

An In-Depth Technical Guide to 2,3,4,6-Tetrafluoronitrobenzene: Properties, Synthesis, and Applications in Modern Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to innovation. Among the vast arsenal of reagents, fluorinated aromatic compounds have carved out a significant niche, offering unique electronic properties that can enhance the potency, metabolic stability, and bioavailability of bioactive molecules. This guide provides a comprehensive technical overview of 2,3,4,6-Tetrafluoronitrobenzene, a versatile intermediate whose distinct reactivity profile makes it a valuable tool in organic synthesis.

Core Physicochemical & Structural Data

2,3,4,6-Tetrafluoronitrobenzene, with the CAS Registry Number 314-41-0, is a highly functionalized aromatic ring.[1] Its structure is characterized by a nitro group and four fluorine atoms, which profoundly influence its chemical behavior. The electron-withdrawing nature of these substituents activates the aromatic ring for specific transformations, primarily nucleophilic aromatic substitution.

Table 1: Key Physicochemical Properties of 2,3,4,6-Tetrafluoronitrobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₆HF₄NO₂ | [1] |

| Molecular Weight | 195.071 g/mol | [1] |

| CAS Number | 314-41-0 | [1][2] |

| Appearance | Yellow liquid | [2] |

| Density | 1.511 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.464 | [2] |

| IUPAC Name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | [1] |

Synthesis Pathway: Electrophilic Nitration

The industrial-scale synthesis of 2,3,4,6-Tetrafluoronitrobenzene is typically achieved through the electrophilic aromatic substitution of 1,2,3,5-tetrafluorobenzene.[2] This reaction leverages a potent nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group onto the fluorinated ring.

The underlying mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture. The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich π-system of the tetrafluorobenzene ring, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before deprotonation restores aromaticity.

Caption: Workflow for the synthesis of 2,3,4,6-Tetrafluoronitrobenzene.

Detailed Synthesis Protocol

The following protocol is adapted from established large-scale synthesis methods.[2]

-

Preparation of Nitrating Mixture: In a suitable reaction vessel, a mixture of concentrated nitric acid (990 g) and concentrated sulfuric acid (973 mL) is prepared and pre-cooled to 0-10 °C.

-

Reaction Setup: A solution of 1,2,3,5-tetrafluorobenzene (973.1 g) dissolved in concentrated sulfuric acid (2,920 mL) is prepared in a separate reactor and cooled to 0 °C.

-

Nitration: The pre-cooled nitrating mixture is added slowly to the tetrafluorobenzene solution over a period of 1.5 hours, ensuring the reaction temperature is maintained between 0 °C and 10 °C with vigorous stirring.

-

Workup: After the addition is complete, the reaction mixture is allowed to stir for a designated period to ensure completion. The organic phase is then separated.

-

Washing: The separated organic layer is washed twice with deionized water (10 L).

-

Purification: The resulting organic layer is concentrated to yield a yellow oil. This crude product is then purified by distillation under reduced pressure (2.5 mbar) at a temperature of 70-75 °C to afford the final product with approximately 98% purity.[2]

Core Reactivity and Applications in Drug Discovery

The chemical utility of 2,3,4,6-Tetrafluoronitrobenzene stems from two primary features: the activated fluorine substituents and the reducible nitro group. This dual reactivity makes it a powerful scaffold for building complex molecules. Aromatic nitro compounds are integral to many drugs and bioactive molecules, serving as key precursors for amines or other functional groups.[3]

Nucleophilic Aromatic Substitution (SₙAr)

The four electron-withdrawing fluorine atoms, along with the powerful nitro group, make the aromatic ring highly electron-deficient. This property facilitates nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces one of the fluorine atoms. The fluorine atom para to the nitro group is the most activated and typically substituted first. This reaction is a cornerstone of its application, allowing for the facile introduction of various functionalities.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative using a variety of standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). The resulting tetrafluoroaniline is a critical intermediate, as the amino group can be further functionalized through acylation, alkylation, or diazotization reactions, opening up a vast chemical space for drug development.

Sources

An In-depth Technical Guide to the Solubility of 2,3,4,6-Tetrafluoronitrobenzene in Organic Solvents

Introduction

Core Principles of Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity of 2,3,4,6-Tetrafluoronitrobenzene

The 2,3,4,6-Tetrafluoronitrobenzene molecule possesses a combination of polar and non-polar features:

-

Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group, capable of dipole-dipole interactions.

-

Fluorine Atoms (-F): The four fluorine atoms are highly electronegative, contributing to the molecule's overall polarity and creating a significant molecular dipole moment.

-

Aromatic Ring: The benzene ring itself is non-polar and can participate in van der Waals forces.

The presence of these functional groups suggests that 2,3,4,6-Tetrafluoronitrobenzene is a polar molecule. Consequently, its solubility will be highest in polar organic solvents.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of similar fluorinated and nitrated aromatic compounds, a qualitative solubility profile for 2,3,4,6-Tetrafluoronitrobenzene can be predicted.[3][4][5]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents have large dipole moments and can effectively solvate the polar nitro group and the fluorinated aromatic ring through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the nitro group. The overall polarity of the solvent will also contribute to dissolving the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones and alcohols but can still solvate the molecule to a reasonable extent. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact with these solvents through π-π stacking, the overall polarity mismatch with the highly polar nitro and fluoro groups will limit solubility. |

| Non-polar Alkanes | Hexane, Heptane | Low / Insoluble | The significant difference in polarity between the highly polar solute and the non-polar solvent will result in poor solubility. The energy required to overcome the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[6][7][8]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solution:

-

Add an excess amount of 2,3,4,6-Tetrafluoronitrobenzene to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[9]

3. Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).

4. Quantification:

-

Prepare a calibration curve using standard solutions of 2,3,4,6-Tetrafluoronitrobenzene of known concentrations in the same solvent.

-

Analyze the saturated solution sample and the standard solutions using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determine the concentration of 2,3,4,6-Tetrafluoronitrobenzene in the saturated solution by comparing its analytical response to the calibration curve.

5. Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of 2,3,4,6-Tetrafluoronitrobenzene in organic solvents.

Caption: Key factors influencing the solubility of 2,3,4,6-Tetrafluoronitrobenzene.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Solvent Choice: As detailed in the qualitative profile, the polarity of the solvent is a critical factor. A good match between the polarity of the solvent and the solute will lead to higher solubility.

-

Purity of the Compound: Impurities in the 2,3,4,6-Tetrafluoronitrobenzene sample can affect its measured solubility. It is advisable to use a highly pure sample for accurate determinations.

Conclusion

While specific quantitative solubility data for 2,3,4,6-Tetrafluoronitrobenzene in various organic solvents is not extensively documented, a strong understanding of its chemical structure and the principles of solubility allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed shake-flask method outlined in this guide provides a robust and validated approach for experimental determination. By understanding the theoretical underpinnings and applying a rigorous experimental methodology, researchers can effectively work with 2,3,4,6-Tetrafluoronitrobenzene in a variety of solvent systems, thereby optimizing its use in synthesis, purification, and formulation.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

PubChem. 2,3,4,5-Tetrachloronitrobenzene. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 2,3,4,6-Tetrafluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,3,4,6-Tetrafluoronitrobenzene (CAS No. 314-41-0), a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, the following information is curated to ensure scientific integrity and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Properties

1.1 Chemical Identity

-

Name: 2,3,4,6-Tetrafluoronitrobenzene[1]

-

Synonyms: 1,2,3,5-Tetrafluoro-4-nitrobenzene[2]

-

CAS Number: 314-41-0[1]

-

Molecular Weight: 195.07 g/mol [1]

1.2 Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Appearance | Yellow liquid | [3] |

| Density | 1.511 g/mL at 20 °C | [1][3] |

| Refractive Index | 1.465 at 20 °C | [1] |

| Boiling Point | No data available | |